molecular formula C15H12O3 B3045778 Benzyl 2-formylbenzoate CAS No. 113674-51-4

Benzyl 2-formylbenzoate

Cat. No.: B3045778
CAS No.: 113674-51-4
M. Wt: 240.25 g/mol
InChI Key: OEWWFQYTNGODQM-UHFFFAOYSA-N
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Description

Benzyl 2-formylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzyl group attached to a 2-formylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formylbenzoic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride can be employed to facilitate the esterification reaction. The use of automated reactors and advanced purification techniques ensures high purity and scalability of the product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 2-formylbenzoic acid.

    Reduction: Benzyl 2-hydroxymethylbenzoate.

    Substitution: Benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-formylbenzoate has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for investigating metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of benzyl 2-formylbenzoate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins, leading to the formation of covalent adducts. This reactivity is exploited in drug design to develop compounds that can selectively modify target proteins and enzymes.

Comparison with Similar Compounds

    Methyl 2-formylbenzoate: Similar structure but with a methyl ester group instead of a benzyl group.

    Ethyl 2-formylbenzoate: Contains an ethyl ester group, offering different reactivity and solubility properties.

    Benzyl benzoate: Lacks the formyl group, resulting in different chemical behavior and applications.

Uniqueness: Benzyl 2-formylbenzoate is unique due to the presence of both a benzyl group and a formyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of chemical transformations makes it a valuable compound in organic chemistry and related fields.

Properties

IUPAC Name

benzyl 2-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-10-13-8-4-5-9-14(13)15(17)18-11-12-6-2-1-3-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWWFQYTNGODQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289049
Record name benzyl 2-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113674-51-4
Record name benzyl 2-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-carboxybenzaldehyde (15.00 g, 0.100 moles), benzyl bromide (20.52 g, 0.120 moles) and potassium carbonate (41.46 g, 0.300 moles) in 250 ml of acetone under nitrogen in a 500 ml round-bottom flask equipped with a magnetic stirrer was refluxed for 6 hours and then stirred at room temperature overnight. The mixture was then filtered through Celite and the filtrate concentrated in vacuo to remove the acetone. The remaining yellow oil was dissolved in ether (200 ml) and this solution washed with saturated sodium bicarbonate solution (1×50 ml), saturated sodium chloride solution, dried over magnesium sulfate and concentrated in vacuo to give 20.4 g of the product as a yellow oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20.52 g
Type
reactant
Reaction Step One
Quantity
41.46 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Formylbenzoate (500 mg, 3.33 mmol) was dissolved in N,N-dimethylformamide (3 mL), potassium carbonate (553 mg, 4.00 mmol) and benzyl bromide (0.396 mL, 3.33 mmol) were added, and the mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with ethyl acetate, and then the organic layer was washed with water (×3) and saturated sodium chloride solution. The organic layer was dried with anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure to give the title compound (795 mg; yield, 99%) as a colorless oily substance.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
553 mg
Type
reactant
Reaction Step Two
Quantity
0.396 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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